(4-Ethyl-2-hydroxyphenyl)boronic acid
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Overview
Description
(4-Ethyl-2-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with an ethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-2-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (4-Ethyl-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(4-Ethyl-2-hydroxyphenyl)boronic acid has numerous applications in scientific research:
Biology: The compound is explored for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4-Ethyl-2-hydroxyphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In catalytic processes, the compound acts as a ligand, stabilizing transition metal complexes and enhancing their reactivity .
Comparison with Similar Compounds
4-Hydroxyphenylboronic acid: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
Phenylboronic acid: The simplest boronic acid derivative, used widely in organic synthesis but with less specificity compared to (4-Ethyl-2-hydroxyphenyl)boronic acid.
4-Ethylphenylboronic acid: Lacks the hydroxyl group, affecting its ability to form certain complexes and participate in specific reactions.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the phenyl ring. This dual substitution pattern enhances its reactivity and allows for more diverse applications compared to its simpler counterparts.
Properties
CAS No. |
259209-34-2 |
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Molecular Formula |
C8H11BO3 |
Molecular Weight |
165.98 g/mol |
IUPAC Name |
(4-ethyl-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10-12H,2H2,1H3 |
InChI Key |
HHEKVGYUJOTLRK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC)O)(O)O |
Origin of Product |
United States |
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